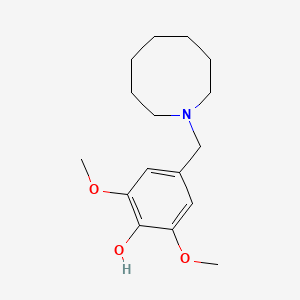

4-(1-azocanylmethyl)-2,6-dimethoxyphenol

Description

4-(1-Azocanylmethyl)-2,6-dimethoxyphenol is a phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted with a 1-azocanylmethyl group. The azocanylmethyl moiety consists of an eight-membered saturated azocane ring (containing one nitrogen atom) attached via a methylene linker.

Properties

IUPAC Name |

4-(azocan-1-ylmethyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-19-14-10-13(11-15(20-2)16(14)18)12-17-8-6-4-3-5-7-9-17/h10-11,18H,3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBORDVUDWGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CN2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(4,5-Diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol (25b)

4-(3’-Hydroxymethyloxiran-2’-yl)-2,6-dimethoxyphenol

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (15A)

- Structure : Substituted with a hydroxypropyl chain.

- Source: Produced via lignin hydrogenolysis .

- Comparison : The hydroxypropyl group increases hydrophilicity, likely enhancing water solubility, whereas the azocanylmethyl group’s nitrogen may facilitate protonation-dependent solubility .

Antioxidant Activity

4-(((4-(5-((Aryidene)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol (7a–7e)

- Structure : Incorporates an oxadiazole-Schiff base hybrid.

- Activity : Demonstrated potent antioxidant properties via DPPH radical scavenging, attributed to electron-donating oxadiazole and conjugated π-systems .

- Comparison : The azocanylmethyl group’s tertiary amine may act as a radical scavenger, though its efficacy might be lower than that of oxadiazole derivatives due to reduced conjugation .

Pyridinyl-Substituted Derivatives (3c–3h)

- Structure: 2,6-Dimethoxyphenol core with pyridinyl or terpyridinyl substituents.

- Activity : Varied antioxidant profiles linked to substituent electronic effects; e.g., thiophene-containing derivatives (3g) showed enhanced activity due to sulfur’s electron-rich nature .

- Comparison : The azocanylmethyl group’s lack of aromaticity may limit π-π interactions critical for antioxidant mechanisms in pyridinyl analogues .

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability : Imidazole-containing 25b and oxirane derivatives undergo phase I/II metabolism (e.g., glucuronidation), whereas the azocanylmethyl group’s steric bulk may hinder enzyme access, prolonging half-life.

- Plasma Exposure : Azocanylmethyl’s lipophilicity could enhance tissue penetration but reduce aqueous solubility compared to hydroxypropyl (15A) or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.